molecular formula C14H19BrClNO B1377447 [1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride CAS No. 1432681-78-1

[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride

Cat. No.: B1377447
CAS No.: 1432681-78-1
M. Wt: 332.66 g/mol
InChI Key: OXQSPKCCAPLUJH-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride: is a chemical compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride typically involves the following steps:

    Alkylation: The addition of a methyl group to the benzofuran ring.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride
  • 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropylamine hydrochloride

Uniqueness

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-7-methyl-1-benzofuran-2-yl)-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO.ClH/c1-8(2)13(16-4)12-7-10-6-11(15)5-9(3)14(10)17-12;/h5-8,13,16H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQSPKCCAPLUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C(C(C)C)NC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride
Reactant of Route 2
[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride
Reactant of Route 3
[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride
Reactant of Route 4
[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride
Reactant of Route 5
[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride
Reactant of Route 6
[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine hydrochloride

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